molecular formula C9H6O2 B1281938 Benzofuran-4-carbaldehyde CAS No. 95333-13-4

Benzofuran-4-carbaldehyde

Cat. No.: B1281938
CAS No.: 95333-13-4
M. Wt: 146.14 g/mol
InChI Key: RLBNWXQWPDJHAT-UHFFFAOYSA-N
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Description

Benzofuran-4-carbaldehyde is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of an aldehyde group at the 4-position of the benzofuran ring.

Biochemical Analysis

Biochemical Properties

Benzofuran-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Additionally, this compound can form covalent adducts with nucleophilic amino acid residues in proteins, leading to alterations in protein structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell proliferation. Furthermore, this compound has been reported to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can affect cellular metabolism and lead to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and DNA. This covalent binding can result in the inhibition or activation of enzyme activity, changes in protein function, and alterations in gene expression. Additionally, this compound can act as an electrophile, reacting with nucleophilic sites on biomolecules and leading to the formation of adducts that can disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of light and oxygen. Long-term exposure to this compound has been associated with sustained oxidative stress and chronic inflammation in cells, which can lead to cellular damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of this compound are seen at lower concentrations, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the species and physiological conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofuran-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives followed by formylation. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Benzofuran-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    Benzothiophene-4-carbaldehyde: Contains a sulfur atom in place of the oxygen atom in the furan ring.

    Naphthofuran-4-carbaldehyde: Contains an additional fused benzene ring.

Uniqueness: Benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the aldehyde group can significantly impact the compound’s ability to interact with biological targets and undergo specific chemical transformations .

Properties

IUPAC Name

1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBNWXQWPDJHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536129
Record name 1-Benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-13-4
Record name 1-Benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-methoxy-N-methyl-benzofuran-4-carboxamide (3.2 g, 16.6 mmol) in THF (100 mL) was cooled to -45° C. and then LAH (0.7 g, 18.7 mmol) was added. The mixture was stirred for 15 min, allowed to warm to -5° C., and then recooled to -45° C. Saturated KHSO4 (25 mL) was added with vigorous stirring, and the mixture was allowed to warm to room temperature. The precipitate was filtered and washed with acetone. The filtrate was concentrated in vacuo to give an oil (2.3 g, 94%).
Name
N-methoxy-N-methyl-benzofuran-4-carboxamide
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps involved in the synthesis of 2,3-dihydro-1-benzofuran-4-carbaldehyde?

A: The synthesis of 2,3-dihydro-1-benzofuran-4-carbaldehyde involves two major steps []:

    Q2: Why is this particular synthetic method for 2,3-dihydro-1-benzofuran-4-carbaldehyde considered advantageous for industrial production?

    A: The research paper highlights several advantages of this synthesis method []:

      Q3: How do structural modifications of benzofuran-4-carbaldehyde, specifically the introduction of a hydroxyl and nitro group, influence its tautomeric behavior?

      A: While the provided abstracts don't contain the answer to this question, one of them mentions a study on the benzoid-quinoid tautomerism of Schiff bases derived from 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehydes []. This suggests that introducing hydroxyl and nitro groups to the this compound structure can significantly impact its tautomeric equilibrium, likely due to the electronic effects and potential for hydrogen bonding of these substituents. Further investigation into the full text of this research paper would be needed to understand the specific influence of these modifications.

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